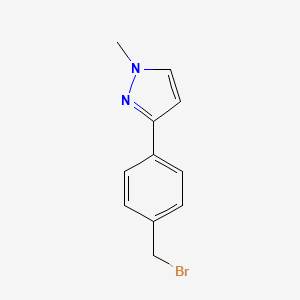
3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromomethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The presence of the bromomethyl group makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Bromination of Toluene Derivative: The starting material, 4-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron (III) bromide to form 4-(bromomethyl)phenyl.
Formation of Pyrazole Ring: The bromomethyl derivative is then reacted with hydrazine and a suitable aldehyde or ketone to form the pyrazole ring. This step often requires heating and the use of a solvent like ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group is a versatile functional group for further chemical modifications.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole involves its ability to form covalent bonds with target molecules. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles such as thiols and amines, leading to the formation of covalent adducts. This property makes it useful in the study of enzyme inhibition and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(4-(Methyl)phenyl)-1-methyl-1H-pyrazole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
3-(4-(Fluoromethyl)phenyl)-1-methyl-1H-pyrazole: Contains a fluoromethyl group, which is less reactive than the bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and methyl analogs. This reactivity is advantageous in various synthetic applications, making it a valuable compound in organic chemistry.
Eigenschaften
Molekularformel |
C11H11BrN2 |
|---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
3-[4-(bromomethyl)phenyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H11BrN2/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8H2,1H3 |
InChI-Schlüssel |
WEEBGSCTBNDXJU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















